molecular formula C10H13NO3 B6320814 Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate CAS No. 262296-04-8

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate

Cat. No.: B6320814
CAS No.: 262296-04-8
M. Wt: 195.21 g/mol
InChI Key: LVFCZCNGDLAIAW-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate (CAS 262296-04-8) is a high-purity pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C 10 H 13 NO 3 and a molecular weight of 195.22 g/mol, serves as a versatile building block for the synthesis of more complex heterocyclic structures . Its specific molecular structure features a methyl carboxylate ester and an isopropoxy group attached to a pyridine ring, making it a valuable precursor for the development of novel active compounds. Research indicates that closely related pyridine derivatives are investigated as key intermediates in the creation of potent inhibitors for enzymes like SSAO (Semicarbazide-Sensitive Amine Oxidase), which are relevant in the study of inflammatory and metabolic diseases . As a supplied chemical, it has a stated purity of 95% and is classified as harmful and irritating, requiring careful handling . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl 2-propan-2-yloxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)14-9-6-8(4-5-11-9)10(12)13-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFCZCNGDLAIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate typically involves the esterification of 2-(propan-2-yloxy)pyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with enzymes or receptors in biological systems. The pyridine ring can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key structural analogs, their substituents, molecular weights, and physical properties:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Key Features
Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate Propan-2-yloxy 209.24 Not reported Electron-donating group; ester
Methyl 2-(hydroxymethyl)pyridine-4-carboxylate Hydroxymethyl 167.16 66–68 Polar, hydrogen-bonding capability
Methyl 2-(trifluoromethyl)isonicotinate Trifluoromethyl 205.13 Not reported Electron-withdrawing group; high stability
Methyl 2-chloro-5-(trifluoromethyl)isonicotinate Chloro and trifluoromethyl 253.60 Not reported Halogenated; enhanced reactivity
Methyl 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylate 2-Hydroxypropan-2-yl 209.24 Not reported Steric hindrance; potential for derivatization

Key Observations :

  • Electronic Effects : The isopropyloxy group in the target compound enhances electron density at the pyridine ring, contrasting with electron-withdrawing groups like trifluoromethyl (e.g., in ) or chloro (), which reduce reactivity toward electrophilic substitution.
  • Solubility : The hydroxymethyl analog () exhibits higher polarity and water solubility due to its hydroxyl group, whereas the trifluoromethyl-substituted derivative () is more lipophilic.
  • Steric Factors : Bulky substituents, such as 2-hydroxypropan-2-yl (), may hinder reactions at adjacent positions, influencing regioselectivity in further functionalization.

Reactivity Comparison :

  • The isopropyloxy group is less reactive toward hydrolysis compared to acetates (e.g., compound 35 in ), enhancing stability under basic conditions.
  • Halogenated analogs () are prone to nucleophilic aromatic substitution, enabling further derivatization.

Biological Activity

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds, characterized by the presence of a pyridine ring with a carboxylate ester functional group. Its molecular formula is C12H15NO3C_{12}H_{15}NO_3, with a molecular weight of approximately 225.25 g/mol. The presence of the isopropyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.

Biological Activities

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Research suggests that this compound may have significant antimicrobial effects, making it a candidate for further development as an antibiotic or antifungal agent.
  • Anti-inflammatory Effects : Preliminary investigations indicate that this compound could modulate inflammatory pathways, potentially serving as an anti-inflammatory therapeutic agent.
  • Anticancer Potential : Given its structural similarities to other known anticancer agents, this compound may also exhibit cytotoxic effects against various cancer cell lines.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes and receptors involved in inflammation and microbial resistance. Studies are ongoing to elucidate these interactions and their implications for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the pyridine core can enhance antimicrobial potency.
  • Anti-inflammatory Studies : Research has shown that derivatives of pyridine carboxylates can inhibit pro-inflammatory cytokines in vitro. This indicates that this compound might also exert similar effects, warranting further exploration in inflammatory disease models .
  • Cytotoxicity Assays : In vitro assays have indicated that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. This raises the possibility that this compound could be developed as a chemotherapeutic agent .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundModeratePotentialModerate
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylateHighSignificantHigh
Methyl 3-(isopropoxy)pyridine-4-carboxylateLowModerateLow

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting methyl 2-hydroxy-pyridine-4-carboxylate with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like unreacted starting materials or dialkylated derivatives. For improved yields, phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis may reduce reaction time .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Employ a multi-technique approach:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify the pyridine core, isopropoxy group (δ ~1.3 ppm for CH3_3), and ester carbonyl (δ ~165–170 ppm).
  • IR : Confirm ester C=O stretching (~1720 cm1^{-1}) and ether C-O-C (~1250 cm1^{-1}).
  • Mass Spectrometry : Use ESI-MS to validate the molecular ion peak (expected m/z for C11 _{11}H13 _{13}NO3 _3: ~207.09) .
    Cross-reference data with structurally analogous pyridine esters (e.g., methyl 4-methoxypyridine-2-carboxylate) to resolve ambiguities .

Q. What are the key stability considerations for this compound under varying pH conditions?

Methodological Answer: The ester group is prone to hydrolysis under acidic or basic conditions. Stability studies should:

  • Acidic Conditions (pH < 3) : Monitor hydrolysis to 2-(propan-2-yloxy)pyridine-4-carboxylic acid using HPLC.
  • Basic Conditions (pH > 10) : Track saponification to the carboxylate salt via 1H^1H NMR loss of the ester methyl signal.
  • Neutral Conditions : Store in anhydrous solvents (e.g., acetonitrile) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL provides unambiguous confirmation of the structure. Key steps:

  • Grow crystals via slow evaporation (e.g., in ethanol/water).
  • Collect diffraction data and refine using SHELX suite to determine bond lengths/angles (e.g., C-O-C in isopropoxy group ~1.43 Å).
  • Compare with computational models (DFT-optimized geometries) to validate stereoelectronic effects . Discrepancies in substituent orientation (e.g., isopropoxy rotation) may indicate dynamic disorder in the crystal lattice .

Q. What strategies are effective in analyzing contradictory bioactivity data across structural analogs?

Methodological Answer:

  • SAR Studies : Systematically modify substituents (e.g., replace isopropoxy with methoxy or chlorine) and assay biological activity (e.g., enzyme inhibition). Use regression analysis to correlate electronic/hydrophobic parameters (Hammett σ, logP) with potency .
  • Docking Simulations : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to identify critical binding motifs (e.g., hydrogen bonding with pyridine-N) .
  • Metabolic Stability Assays : Compare microsomal half-lives of analogs to isolate pharmacokinetic outliers .

Q. How can researchers address inconsistencies in spectroscopic data during impurity profiling?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish between regioisomers (e.g., 2- vs. 3-substituted pyridines).
  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed acid or alkylation byproducts) with a detection limit <0.1%.
  • Spiking Experiments : Co-inject suspected impurities (e.g., methyl 2-hydroxy-pyridine-4-carboxylate) to match retention times and fragmentation patterns .

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